6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine
CAS No.: 2097969-13-4
Cat. No.: VC3209517
Molecular Formula: C11H20N4O
Molecular Weight: 224.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2097969-13-4 |
---|---|
Molecular Formula | C11H20N4O |
Molecular Weight | 224.3 g/mol |
IUPAC Name | 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine |
Standard InChI | InChI=1S/C11H20N4O/c1-3-4-6-13-10-8-11(16-7-5-12)15-9(2)14-10/h8H,3-7,12H2,1-2H3,(H,13,14,15) |
Standard InChI Key | SQPIFYWYXQROAN-UHFFFAOYSA-N |
SMILES | CCCCNC1=CC(=NC(=N1)C)OCCN |
Canonical SMILES | CCCCNC1=CC(=NC(=N1)C)OCCN |
Introduction
Structural Characteristics and Chemical Identity
Chemical Structure and Nomenclature
The IUPAC name 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine identifies the compound's core structure and substituents. The name indicates:
-
A pyrimidine core structure
-
A methyl group at position 2
-
An aminoethoxy group (-OCH₂CH₂NH₂) at position 6
-
A butylamino group (-NH(CH₂)₃CH₃) at position 4
Molecular Properties
Based on its structure, the predicted molecular properties of 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine are presented in Table 1.
Table 1: Molecular Properties of 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine
Property | Value | Notes |
---|---|---|
Molecular Formula | C₁₁H₂₀N₄O | Calculated from structure |
Molecular Weight | 224.31 g/mol | Comparable to analogous compound (224.3 g/mol) |
Classification | Substituted pyrimidine | Heterocyclic aromatic compound |
Structural Features | Pyrimidine ring with multiple nitrogen-containing substituents | Contributes to potential hydrogen bonding capabilities |
The compound contains multiple nitrogen atoms that can serve as hydrogen bond acceptors, while the primary amine and secondary amine groups can function as hydrogen bond donors. These characteristics likely influence its solubility, reactivity, and potential for biological interactions.
Predicted Physical and Chemical Properties
Physical State and Appearance
Based on data from structurally similar pyrimidine derivatives, 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine is expected to exist as a crystalline solid at room temperature . The compound would likely appear as a white to off-white powder, consistent with observations of related pyrimidine compounds such as 2-amino-4,6-dimethylpyrimidine .
Solubility and Partition Characteristics
The compound's solubility profile can be inferred from similar pyrimidine derivatives. The presence of both polar groups (amino functionalities) and nonpolar regions (butyl chain, methyl group) suggests amphiphilic properties. Based on data from 2-amino-4,6-dimethylpyrimidine, the compound would likely exhibit:
-
Moderate solubility in polar organic solvents such as methanol and DMSO
-
Limited solubility in chloroform
-
Variable water solubility depending on pH (likely enhanced at acidic pH due to protonation of amine groups)
Stability Considerations
-
Oxidation (particularly at the amine groups)
-
Hydrolysis under strongly acidic or basic conditions
-
Photodegradation
For optimal stability, storage recommendations would include keeping the compound in a dark place under inert atmosphere at 2-8°C, similar to related aminopyrimidines .
Current Research Status and Gaps
Related Research Findings
While direct research on 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine is limited, studies on structurally similar compounds provide valuable insights:
-
Optimization of synthetic procedures for aminopyrimidines has advanced, with improved methods for preparing 5-substituted 2-amino-4,6-dichloropyrimidines yielding compounds that inhibit NO production .
-
Pyrimidine amine derivatives containing isothiazole moieties have been synthesized and evaluated for potential biological activities, demonstrating the ongoing interest in developing functionalized pyrimidine compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume